4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid
Description
4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a butylamino group attached to the pyridine ring, along with three chlorine atoms and a carboxylic acid group
Properties
Molecular Formula |
C10H11Cl3N2O2 |
|---|---|
Molecular Weight |
297.6 g/mol |
IUPAC Name |
4-(butylamino)-2,5,6-trichloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11Cl3N2O2/c1-2-3-4-14-7-5(10(16)17)8(12)15-9(13)6(7)11/h2-4H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
UUDQOMGCBJQENW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial chlorination of pyridine derivatives followed by the introduction of the butylamino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Scientific Research Applications
4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Butylamino)benzoic acid: This compound shares the butylamino group but differs in the aromatic ring structure.
2,5,6-Trichloropyridine-3-carboxylic acid: Similar in the pyridine ring and chlorine substitution but lacks the butylamino group.
Uniqueness
4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid is unique due to the combination of the butylamino group and the specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
